Enantioselectivity Reversal vs. Ph-PyBOX
In a direct head-to-head comparison under identical conditions (0.2 mol% Ru catalyst, acetophenone substrate, 82 °C, 15 min, KOtBu base, 2-propanol solvent/H-source), the complex trans-[RuCl₂{PPh₂(OEt)}{(S,S)-iPr-pybox}] (1c) achieved 95% conversion and 62% ee (R), while its Ph-pybox counterpart trans-[RuCl₂{PPh₂(OEt)}{(R,R)-Ph-pybox}] (2c) gave 95% conversion and 63% ee (S) [1]. The chiral ligand substituent controls the absolute configuration of the alcohol product rather than catalytic efficiency — both ligands are comparably active, but iPr-PyBOX delivers the (R)-enantiomer whereas Ph-PyBOX delivers the (S)-enantiomer [1].
| Evidence Dimension | Enantioselectivity and absolute configuration in Ru-catalyzed asymmetric transfer hydrogenation of acetophenone |
|---|---|
| Target Compound Data | (S,S)-iPr-pybox complex 1c: 95% conversion, 62% ee (R)-1-phenylethanol |
| Comparator Or Baseline | (R,R)-Ph-pybox complex 2c: 95% conversion, 63% ee (S)-1-phenylethanol |
| Quantified Difference | Comparable conversion (95% vs. 95%); ee magnitude similar (62% vs. 63%); absolute configuration reversed ((R) vs. (S)) |
| Conditions | 0.2 mol% Ru catalyst, 5 mmol acetophenone, 45 mL 2-propanol, 0.24 mmol KOtBu (ketone/cat/base = 500:1:24), 82 °C, 15 min, GC analysis with Supelco β-DEX 120 chiral column |
Why This Matters
Procuring the incorrect PyBOX enantiomer or substituent variant does not merely reduce ee — it produces the wrong product enantiomer, rendering the entire synthetic sequence unsuitable for pharmaceutical or agrochemical applications where stereochemistry is critical.
- [1] Claros M, de Julián E, Díez J, Lastra E, Gamasa MP. Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands. Molecules. 2020;25(4):990. Table 1, entries 4 and 9. doi:10.3390/molecules25040990 View Source
